molecular formula C14H17NO4S B2381635 (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid CAS No. 327094-05-3

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid

Cat. No.: B2381635
CAS No.: 327094-05-3
M. Wt: 295.35
InChI Key: FFVBEDIHWUMOFO-VOTSOKGWSA-N
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Description

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is an organic compound that features a pyrrolidine ring, a sulfonyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The acrylic acid moiety may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is unique due to its combination of a pyrrolidine ring, sulfonyl group, and acrylic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11-4-5-12(6-7-14(16)17)10-13(11)20(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVBEDIHWUMOFO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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